

Application Notes: Utilizing Triethylammonium Bicarbonate (TEAB) for In-Gel Protein Digestion

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Compound of Interest

Compound Name: Triethylammonium bicarbonate

Cat. No.: B091458

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Introduction

In the field of proteomics, the in-gel digestion of proteins followed by mass spectrometry (MS) is a cornerstone technique for protein identification and characterization. The choice of digestion buffer is critical for efficient and reproducible results. While ammonium bicarbonate (ABC) is widely used due to its volatility and compatibility with trypsin activity, **triethylammonium bicarbonate** (TEAB) offers several advantages, making it a preferred choice for many liquid chromatography-mass spectrometry (LC-MS) applications, including in-gel digestion.^{[1][2]} TEAB is more volatile than ammonium bicarbonate, which facilitates its removal prior to MS analysis and can lead to improved signal-to-noise ratios.^{[1][2]} These application notes provide a detailed protocol for the use of TEAB in in-gel protein digestion and discuss its properties.

Key Considerations for Using TEAB

Triethylammonium bicarbonate is a volatile buffer that is highly compatible with mass spectrometry.^{[1][2]} Its aqueous solutions maintain a pH around 8, which is optimal for the enzymatic activity of trypsin.^[2] While TEAB is an excellent choice for many proteomics workflows, particularly those involving amine-reactive labeling such as TMT or iTRAQ, it is important to consider its potential impact on post-translational modifications.^[1] For instance, in-solution digestion studies have suggested that TEAB may lead to a higher incidence of artificial asparagine (Asn) deamidation compared to other buffers like ammonium bicarbonate.^[3]

Quantitative Data Summary

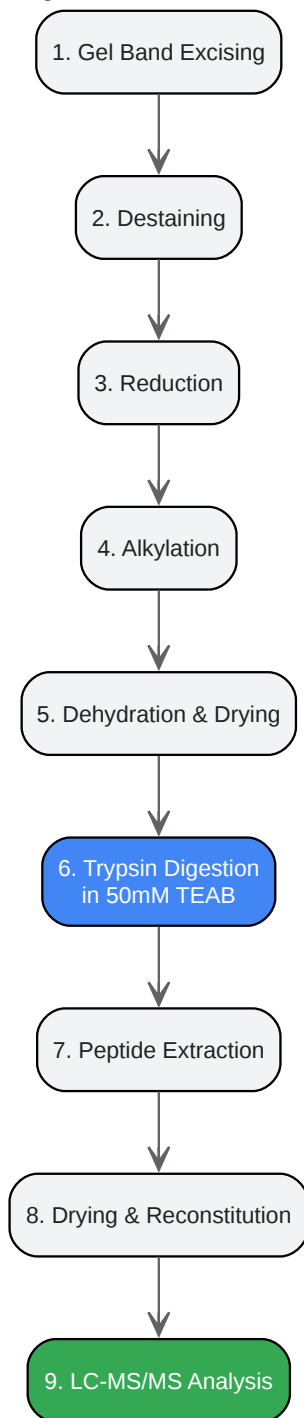
Direct quantitative comparisons of TEAB and ammonium bicarbonate (ABC) specifically for in-gel digestion are not extensively documented in peer-reviewed literature. However, studies on in-solution digestion provide valuable insights into the relative performance of these buffers. The following table summarizes findings on artificial deamidation and trypsin miscleavage rates from an in-solution digestion experiment. Researchers should consider these findings as indicative, with the understanding that the gel matrix may influence these parameters.

Parameter	50 mM Ammonium Bicarbonate (ABC)	50 mM Triethylammonium Bicarbonate (TEAB)	Reference
Artificial Asn Deamidation	Lower incidence of artificial deamidation	Higher incidence of artificial deamidation	[3]
Trypsin Miscleavages	Higher percentage of miscleaved peptides	Lower percentage of miscleaved peptides	
Half-life of Asn Deamidation	~11.8 hours	~9 hours	[3]

Experimental Workflow

The following diagram illustrates the major steps involved in the in-gel digestion of proteins using a TEAB-based protocol.

In-Gel Digestion Workflow with TEAB



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Caption: Workflow for in-gel protein digestion using TEAB.

Detailed Experimental Protocol

This protocol is adapted from established methods for in-gel digestion and is optimized for the use of TEAB buffer.

Materials and Reagents

- 1 M **Triethylammonium bicarbonate** (TEAB): Sigma-Aldrich (T7408)
- Acetonitrile (ACN): HPLC grade
- Dithiothreitol (DTT): Sigma-Aldrich (D5545)
- Iodoacetamide (IAM): Sigma-Aldrich (I1149)
- Trypsin: Sequencing grade (e.g., Promega V5111)
- Trifluoroacetic acid (TFA)
- Ultrapure water (18 MΩ·cm)
- Microcentrifuge tubes (1.5 mL, low-binding)
- Pipette tips (gel loading tips are recommended for removing supernatants)
- Thermomixer or heating block
- SpeedVac or vacuum centrifuge

Solution Preparation

- 100 mM TEAB: Add 1 mL of 1 M TEAB to 9 mL of ultrapure water and mix gently.
- 50 mM TEAB: Mix equal volumes of 100 mM TEAB and ultrapure water and mix gently.
- 10 mM DTT in 100 mM TEAB: Prepare a 100 mM DTT stock by dissolving 15.4 mg of DTT in 1 mL of 100 mM TEAB. Dilute this stock 1:10 with 100 mM TEAB to make the working solution. Prepare fresh.

- 55 mM IAM in 100 mM TEAB: Dissolve 10.2 mg of IAM in 1 mL of 100 mM TEAB. Prepare fresh and protect from light.
- Destaining Solution: 50% ACN in 100 mM TEAB. Mix equal volumes of ACN and 100 mM TEAB.
- Trypsin Stock Solution (1 $\mu\text{g}/\mu\text{L}$): Reconstitute lyophilized trypsin in 50 mM acetic acid or 1 mM HCl to the desired concentration. Aliquot and store at -20°C .
- Trypsin Working Solution (13 $\text{ng}/\mu\text{L}$): Dilute the trypsin stock solution in 50 mM TEAB. For example, add a 30 μL aliquot of stock trypsin to 200 μL of 50 mM TEAB. Prepare fresh.
- Peptide Extraction Solution 1: 50 mM TEAB.
- Peptide Extraction Solution 2: 50% ACN / 0.1% TFA.
- Peptide Extraction Solution 3: 100% ACN.

Protocol Steps

- Gel Band Excision:
 - Using a clean scalpel, carefully excise the protein band(s) of interest from the Coomassie-stained gel, minimizing the amount of surrounding empty gel.
 - Cut the excised gel band into approximately 1 mm^3 cubes and place them into a 1.5 mL low-binding microcentrifuge tube.
- Destaining:
 - Add 200 μL of destaining solution (50% ACN in 100 mM TEAB) to the gel pieces.
 - Incubate at 37°C for 30 minutes with shaking.
 - Remove and discard the supernatant.
 - Repeat this step until the blue color is completely removed.

- Dehydration:
 - Add 100 μ L of 100% ACN to the gel pieces.
 - Incubate for 10-15 minutes at room temperature until the gel pieces shrink and turn opaque white.
 - Remove and discard the ACN.
 - Dry the gel pieces in a SpeedVac for 5-10 minutes.
- Reduction:
 - Rehydrate the dried gel pieces in 100 μ L of 10 mM DTT in 100 mM TEAB.
 - Incubate at 56°C for 30 minutes.
 - Allow the tube to cool to room temperature.
 - Briefly centrifuge and remove the supernatant.
- Alkylation:
 - Add 100 μ L of 55 mM IAM in 100 mM TEAB to the gel pieces.
 - Incubate for 20 minutes at room temperature in the dark.
 - Briefly centrifuge and remove the supernatant.
- Washing and Dehydration:
 - Wash the gel pieces with 200 μ L of 100 mM TEAB for 15 minutes.
 - Remove the supernatant and add 100 μ L of 100% ACN to dehydrate the gel pieces.
 - Remove all ACN and dry the gel pieces completely in a SpeedVac.
- Trypsin Digestion:

- Rehydrate the gel pieces in a minimal volume of trypsin working solution (13 ng/μL in 50 mM TEAB), typically 20-30 μL, ensuring the gel pieces are just covered.
- Incubate at 4°C for 20 minutes to allow the trypsin to enter the gel matrix.
- Add 50-100 μL of 50 mM TEAB to keep the gel pieces submerged.
- Incubate at 37°C overnight (12-16 hours).
- Peptide Extraction:
 - After digestion, centrifuge the tube and transfer the supernatant containing the peptides to a new clean, low-binding microcentrifuge tube.
 - To the gel pieces, add 100 μL of 50 mM TEAB, vortex for 5 minutes, centrifuge, and pool the supernatant with the previously collected fraction.
 - Add 100 μL of 50% ACN / 0.1% TFA to the gel pieces, vortex for 5 minutes, centrifuge, and pool the supernatant.
 - Add 100 μL of 100% ACN to the gel pieces, vortex for 5 minutes, centrifuge, and pool the supernatant.
- Drying and Reconstitution:
 - Dry the pooled peptide extracts in a SpeedVac.
 - Reconstitute the dried peptides in an appropriate volume (e.g., 20 μL) of 0.1% TFA for LC-MS/MS analysis.

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References

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